molecular formula C13H20N2O6S B7878353 ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid

({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid

Cat. No.: B7878353
M. Wt: 332.37 g/mol
InChI Key: KDOKVMVUAMXYMJ-UHFFFAOYSA-N
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Description

({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is a compound with intriguing properties due to its unique molecular structure. It contains various functional groups that allow it to participate in a range of chemical reactions. Understanding its synthesis, reactions, and applications is key for leveraging its potential in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid typically involves a multi-step process. Each step requires specific conditions such as controlled temperature, pressure, and the use of catalysts to optimize yield and purity.

  • Step 1: Formation of the core pyrrole structure.

    • Reagents: 2,5-dimethylpyrrole, ethyl formate.

    • Conditions: Reflux in ethanol, nitrogen atmosphere.

  • Step 2: Introduction of the ethoxycarbonyl and ethyl groups.

    • Reagents: Ethyl chloroformate, ethyl iodide.

    • Conditions: Anhydrous conditions, presence of a base like triethylamine.

  • Step 3: Sulfonylation to introduce the sulfonyl group.

    • Reagents: Sulfonyl chloride.

    • Conditions: Room temperature, presence of a base like pyridine.

  • Step 4: Amidation to incorporate the aminoacetic acid moiety.

    • Reagents: Glycine ester.

    • Conditions: Acidic or basic catalyst.

Industrial Production Methods: While the above laboratory methods are suitable for small-scale synthesis, industrial production might involve continuous flow techniques, enhanced catalysts, and more efficient purification methods to cater to larger volumes.

Chemical Reactions Analysis

Types of Reactions: ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid can undergo a variety of reactions such as:

  • Oxidation: Can be oxidized under mild conditions to introduce hydroxyl or carbonyl groups.

  • Reduction: Selective reduction of functional groups using reducing agents like lithium aluminum hydride.

  • Substitution: Halogenation, nitration, and sulfonation reactions can modify the aromatic ring and side chains.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, room temperature.

  • Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

  • Substitution: Chlorine gas, concentrated sulfuric acid, low temperatures.

Major Products Formed

  • Oxidation: Formation of corresponding sulfoxide or sulfone derivatives.

  • Reduction: Formation of ethyl and methyl substituted pyrrole derivatives.

  • Substitution: Derivatives with functional groups such as halides, nitro compounds.

Scientific Research Applications

Chemistry

  • Used as a starting material for synthesizing complex organic molecules.

  • Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

  • Investigated for its potential use in inhibiting certain biological pathways.

  • Serves as a model compound for studying enzyme interactions.

Medicine

  • Potential use in designing new drugs with specific biological activities.

  • Evaluated for anti-inflammatory and anti-microbial properties.

Industry

  • Applied in the development of specialty chemicals.

  • Used in material science for creating polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through specific interactions with enzymes and receptors. For example:

  • Enzyme Inhibition: It can act as a competitive inhibitor for enzymes involved in metabolic pathways.

  • Receptor Binding: Binds to certain cell surface receptors, altering signal transduction pathways.

  • Pathways Involved: Involvement in pathways like oxidative stress response, anti-inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • ({[4-(methoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid

  • ({[4-(ethoxycarbonyl)-1-methyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid

Uniqueness

  • The combination of the ethoxycarbonyl group and the specific positioning of substituents makes ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid unique in its chemical behavior and applications.

That’s the lowdown on this compound. Quite the mouthful, and a fascinating compound to boot. Hope that dives deep enough for you!

Properties

IUPAC Name

2-[(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O6S/c1-5-15-8(3)11(13(18)21-6-2)12(9(15)4)22(19,20)14-7-10(16)17/h14H,5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKVMVUAMXYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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